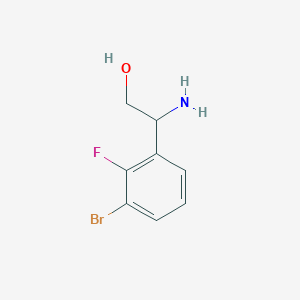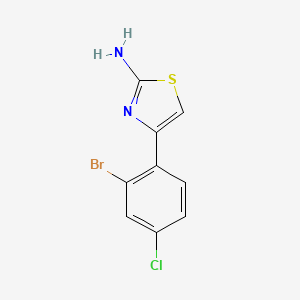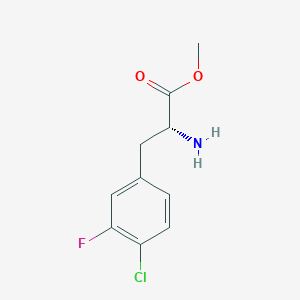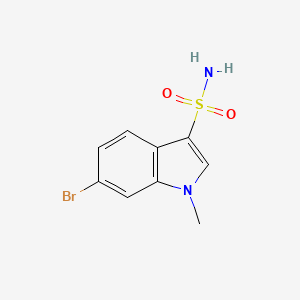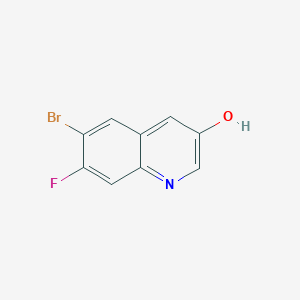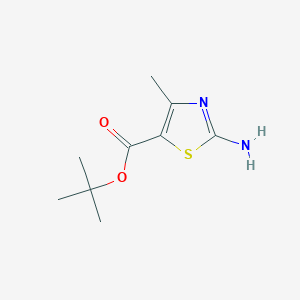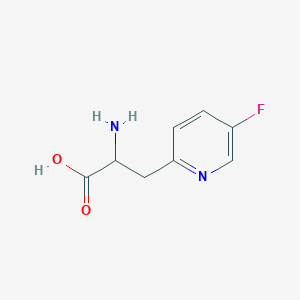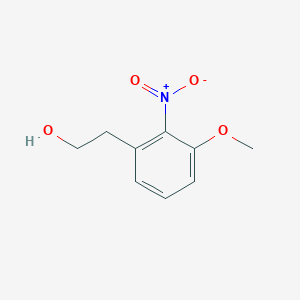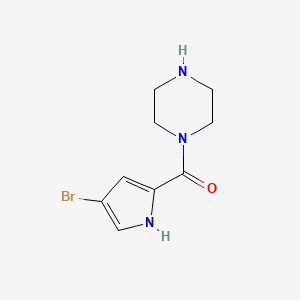
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a piperazine moiety linked through a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromopyrrole.
Formation of Methanone Linkage: The brominated pyrrole is then reacted with a suitable piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
(4-Chloro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluoro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Fluorine substitution on the pyrrole ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Electronic Effects:
Propriétés
Formule moléculaire |
C9H12BrN3O |
|---|---|
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 |
Clé InChI |
YMUOPIXCMRTQKO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC(=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
